molecular formula C₁₁H₁₆N₄O₅ B1146191 2',3'-Isopropylidene Ribavirin CAS No. 52663-90-8

2',3'-Isopropylidene Ribavirin

Cat. No.: B1146191
CAS No.: 52663-90-8
M. Wt: 284.27
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-Isopropylidene Ribavirin is a derivative of Ribavirin, a well-known antiviral compound. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety. The molecular formula of 2’,3’-Isopropylidene Ribavirin is C11H16N4O5, and it has a molecular weight of 284.27 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

2’,3’-Isopropylidene Ribavirin can be synthesized through several routes. One common method involves the reaction of Ribavirin with 2,2-Dimethoxypropane in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’,3’-Isopropylidene Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, where the compound reacts with azides to form 1,2,3-triazoles . Common reagents used in these reactions include indium(0) for alkynylation and various catalysts for cycloaddition. The major products formed from these reactions are often triazole derivatives, which have significant biological activity.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:
2',3'-Isopropylidene Ribavirin acts as a prodrug that is phosphorylated intracellularly to its active forms, ribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated derivatives inhibit viral replication by interfering with viral RNA synthesis and inhibiting inosine monophosphate dehydrogenase, which is crucial for guanine nucleotide synthesis. This mechanism makes it effective against a range of RNA and DNA viruses.

Clinical Applications

Broad-Spectrum Antiviral Activity:
The compound has demonstrated efficacy against several viral infections:

  • Influenza Viruses: Effective in treating both influenza A and B.
  • Hepatitis Viruses: Used in combination therapies for hepatitis C, enhancing the efficacy of direct-acting antivirals.
  • Respiratory Syncytial Virus (RSV): Administered via aerosol for severe RSV infections in infants.
  • Lassa Fever: Documented cases show successful treatment outcomes when combined with other therapeutic agents.

Case Studies

  • Lassa Fever Treatment:
    Two patients in Nigeria with complicated Lassa fever were treated with ribavirin and dexamethasone. Both patients showed significant clinical improvement, with negative PCR results for Lassa virus after treatment. This highlights the potential of this compound in managing severe viral infections when combined with anti-inflammatory agents .
  • Hepatitis C Treatment:
    In a study involving genotype 2/3 hepatitis C patients, adherence to treatment regimens that included ribavirin was significantly improved through patient education. The study reported an increase in sustained virological response rates among those educated about their treatment .

Comparative Efficacy

Virus TypeTreatment ApproachEfficacy Observations
Influenza A & BRibavirin monotherapy or combination therapyEffective in reducing symptom duration and severity
Hepatitis CRibavirin with peg-interferonIncreased SVR rates; particularly beneficial in resistant cases
Respiratory Syncytial VirusAerosolized ribavirin for severe casesReduced mortality in high-risk infants
Lassa FeverRibavirin combined with dexamethasoneSuccessful remission in severe cases

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene Ribavirin is similar to that of Ribavirin. It acts as a nucleoside analog, interfering with the synthesis of viral RNA. The compound is metabolized into its active form, which inhibits viral RNA polymerase, leading to the termination of viral replication . It also has immunomodulatory effects, promoting the production of antiviral cytokines and enhancing the immune response .

Biological Activity

2',3'-Isopropylidene Ribavirin (CAS No. 52663-90-8) is a derivative of the well-known antiviral compound Ribavirin. It is characterized by the addition of an isopropylidene group at the 2' and 3' positions of the ribose moiety, which enhances its stability and bioavailability. This compound has garnered attention due to its potential antiviral properties and mechanisms of action similar to its parent compound.

  • Molecular Formula : C11H16N4O5
  • Molecular Weight : 284.27 g/mol
  • IUPAC Name : 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide

The biological activity of this compound primarily involves its role as a nucleoside analog. It interferes with viral RNA synthesis by being incorporated into viral RNA, leading to termination of replication. The compound is metabolized to its active form, which inhibits viral RNA polymerase activity. This mechanism is crucial in combating various RNA viruses.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties comparable to those of Ribavirin. It has been shown to inhibit the replication of several RNA viruses through various mechanisms:

  • Direct Inhibition : The compound directly inhibits viral polymerases.
  • Induction of Mutagenesis : By incorporating into viral RNA, it increases mutation rates leading to viral extinction.
  • Immunomodulatory Effects : It modulates immune responses, enhancing the host's ability to combat infections.

Table 1: Comparison of Antiviral Activities

Virus TypeInhibition MechanismReference
RNA VirusesDirect polymerase inhibition
DNA VirusesInduction of mutagenesis
Influenza VirusModulation of T-cell responses
Hepatitis C VirusInhibition of IMPDH and GTP depletion

Case Studies

Several studies have highlighted the efficacy of this compound against specific viral infections:

  • HCV Infection : A study demonstrated that this compound effectively reduced HCV replication in vitro by inhibiting the viral polymerase and inducing mutagenesis in the viral genome .
  • Influenza Virus : Research indicated that treatment with this compound resulted in decreased viral load and improved immune response in infected animal models.
  • Measles Virus : The compound has shown potential in reducing measles virus titers in vitro, suggesting a broad-spectrum antiviral capability .

Properties

IUPAC Name

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYNBSWGHNOGJ-VTUMKUEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732434
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-90-8
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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